molecular formula C59H80N4O22S4 B1498154 Esperamicin A1 CAS No. 99674-26-7

Esperamicin A1

Cat. No.: B1498154
CAS No.: 99674-26-7
M. Wt: 1325.5 g/mol
InChI Key: LJQQFQHBKUKHIS-IIZLOWFNSA-N
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Description

Esperamicin A1 is a potent antitumor antibiotic derived from the bacterium Actinomadura verrucosospora. It belongs to the class of chromoprotein enediyne antibiotics, which are known for their ability to cleave DNA. Due to its high efficacy in targeting cancer cells, this compound has garnered significant interest in scientific research, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Esperamicin A1 is typically isolated from the cultures of Actinomadura verrucosospora through fermentation processes. The compound is then purified using various chromatographic techniques to achieve the desired purity and potency.

Industrial Production Methods: Industrial production of this compound involves scaling up the fermentation process and optimizing conditions to maximize yield. This includes controlling factors such as temperature, pH, and nutrient supply to ensure the efficient production of the antibiotic.

Chemical Reactions Analysis

Types of Reactions: Esperamicin A1 primarily undergoes reactions involving DNA cleavage. It is known to cause double-strand breaks in DNA, which is a critical mechanism in its antitumor activity.

Common Reagents and Conditions: The cleavage of DNA by this compound is accelerated in the presence of thiol compounds. The preferential cutting sites are at thymidylate residues, with the frequency of nucleobase attack being T > C > A > G.

Major Products Formed: The major product of this compound's reaction with DNA is the cleaved DNA itself, leading to the disruption of cellular processes and ultimately cell death.

Scientific Research Applications

Esperamicin A1 is extensively used in antitumor research due to its ability to selectively target cancer cells. Its application spans across various fields, including:

  • Chemistry: Studying the mechanisms of DNA cleavage and the structural analysis of the compound.

  • Biology: Investigating the effects of DNA damage on cellular processes and the potential for developing new therapeutic strategies.

  • Medicine: Exploring its use as a chemotherapeutic agent in cancer treatment.

  • Industry: Developing methods for large-scale production and purification of the compound for research and potential therapeutic use.

Mechanism of Action

Esperamicin A1 exerts its effects through the cleavage of DNA. The compound intercalates into DNA and forms a covalent bond with the DNA backbone, leading to the generation of free radicals that cause double-strand breaks. This mechanism disrupts vital cellular processes, resulting in cell death.

Molecular Targets and Pathways Involved: The primary molecular target of this compound is DNA, specifically at the thymidylate residues. The pathways involved include those related to DNA repair and cell cycle regulation, which are disrupted by the DNA damage caused by the compound.

Comparison with Similar Compounds

  • Calicheamicin

  • Neocarzinostatin

  • Bleomycin

Esperamicin A1 stands out due to its high potency and specificity in targeting cancer cells, making it a valuable compound in the ongoing fight against cancer.

Properties

IUPAC Name

[(2S,3R,4S,6S)-3-hydroxy-6-[[(2S,5Z,9R,10S,13E)-9-hydroxy-2-[(2R,3R,4S,5S,6R)-4-hydroxy-5-[[(2S,4S,5S,6R)-4-hydroxy-6-methyl-5-methylsulfanyloxan-2-yl]oxyamino]-3-[(2S,4S,5S)-4-methoxy-5-(propan-2-ylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-4-yl] 4,5-dimethoxy-2-(2-methoxyprop-2-enoylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H80N4O22S4/c1-28(2)60-36-27-77-43(25-39(36)73-8)83-52-50(66)47(63-85-45-24-37(64)53(86-12)31(5)79-45)29(3)80-57(52)82-38-18-16-14-15-17-20-59(71)34(19-21-88-89-87-13)46(38)48(62-58(70)76-11)51(67)54(59)84-44-26-42(49(65)30(4)78-44)81-56(69)33-22-40(74-9)41(75-10)23-35(33)61-55(68)32(6)72-7/h14-15,19,22-23,28-31,36-39,42-45,47,49-50,52-54,57,60,63-66,71H,6,21,24-27H2,1-5,7-13H3,(H,61,68)(H,62,70)/b15-14-,34-19+/t29-,30+,31-,36+,37+,38+,39+,42+,43+,44+,45+,47-,49-,50+,52-,53-,54-,57+,59-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQQFQHBKUKHIS-IIZLOWFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSC)NC(=O)OC)OC4CC(C(C(O4)C)O)OC(=O)C5=CC(=C(C=C5NC(=O)C(=C)OC)OC)OC)O)OC6CC(C(CO6)NC(C)C)OC)O)NOC7CC(C(C(O7)C)SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2C#C/C=C\C#C[C@@]\3([C@@H](C(=O)C(=C2/C3=C\CSSSC)NC(=O)OC)O[C@H]4C[C@@H]([C@@H]([C@@H](O4)C)O)OC(=O)C5=CC(=C(C=C5NC(=O)C(=C)OC)OC)OC)O)O[C@H]6C[C@@H]([C@H](CO6)NC(C)C)OC)O)NO[C@H]7C[C@@H]([C@@H]([C@H](O7)C)SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H80N4O22S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001028196
Record name Esperamicin A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001028196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99674-26-7
Record name Esperamicin A1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99674-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Esperamicin A1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099674267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Esperamicin A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001028196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESPERAMICIN A1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLX8T21X8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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